

KGP94: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: KGP94

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Abstract

KGP94, also known by its IUPAC name (3-bromophenyl)-(3-hydroxyphenyl)methanone thiosemicarbazone, is a potent and selective small-molecule inhibitor of cathepsin L. This document provides a comprehensive technical overview of **KGP94**, detailing its chemical structure, physicochemical properties, and its mechanism of action in the context of cancer research. It includes a summary of its biological activity, detailed experimental methodologies for key assays, and visual representations of its implicated signaling pathways and experimental workflows.

Chemical Structure and Properties

KGP94 is a functionalized benzophenone thiosemicarbazone. The presence of the thiosemicarbazone moiety is crucial for its inhibitory activity against cysteine proteases like cathepsin L.

Chemical Structure:

- IUPAC Name: (3-bromophenyl)-(3-hydroxyphenyl)methanone thiosemicarbazone
- CAS Number: 1131456-28-4
- Molecular Formula: $C_{14}H_{12}BrN_3OS$

- Molecular Weight: 350.23 g/mol

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of **KGP94**.

Physicochemical Properties

A summary of the known physicochemical properties of **KGP94** is presented in the table below.

Property	Value	Reference
Molecular Weight	350.23 g/mol	[1]
Molecular Formula	C ₁₄ H ₁₂ BrN ₃ OS	[1]
Appearance	Powder	[1]
Solubility	Limited aqueous solubility. Soluble in DMSO.	[2]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[1]

Biological Activity and Mechanism of Action

KGP94 is a selective and reversible inhibitor of cathepsin L, a lysosomal cysteine protease.[3] [4] Kinetic analyses have demonstrated that it acts as a time-dependent and competitive inhibitor of the enzyme.[5] This inhibition is thought to occur through the formation of a transient covalent bond between the thiocarbonyl group of **KGP94** and the thiolate moiety of the active site cysteine (Cys25) in cathepsin L.[5]

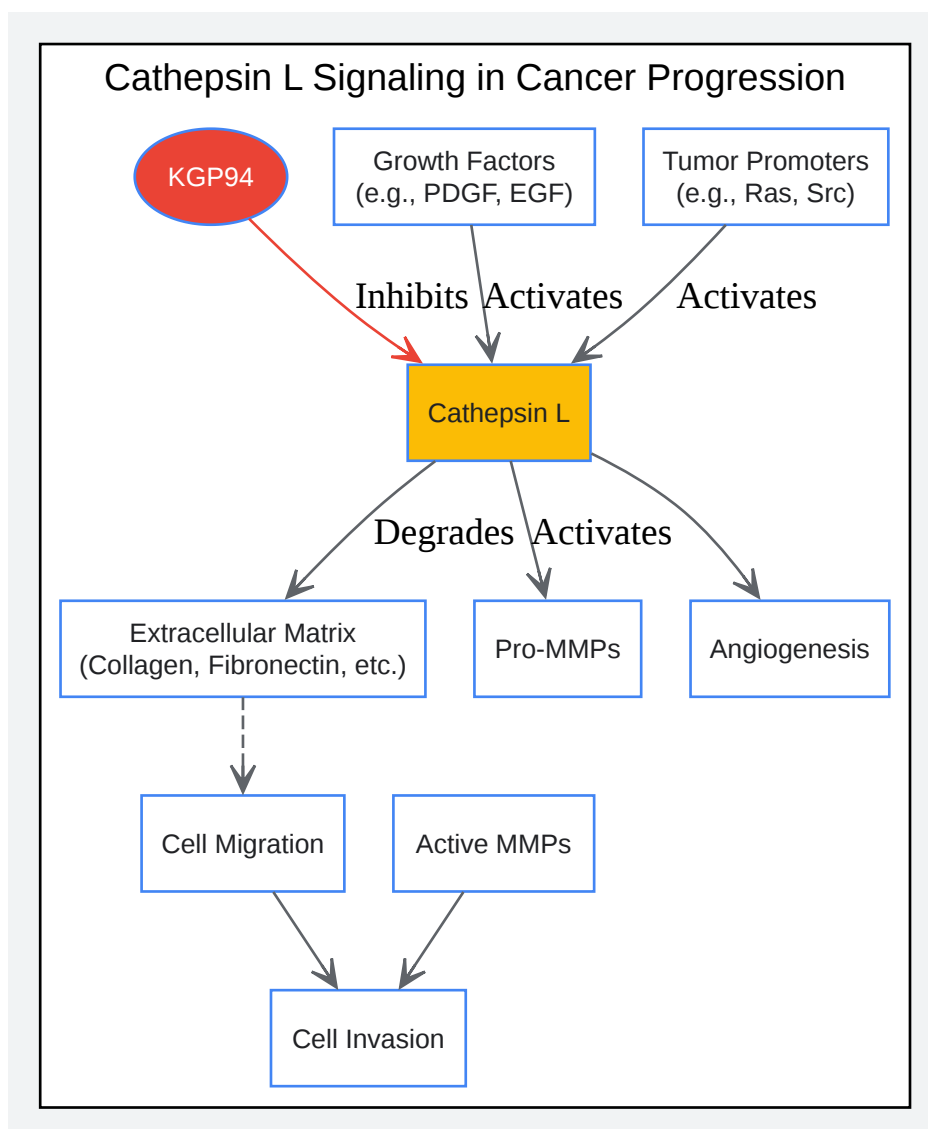
Quantitative Biological Data

The following table summarizes the key quantitative measures of **KGP94**'s biological activity.

Parameter	Value	Cell Line/Assay Conditions	Reference
IC ₅₀ (Cathepsin L)	189 nM	In vitro enzyme assay	[2][3]
GI ₅₀ (Cytotoxicity)	26.9 μM	Various human cell lines	[3][4]
Inhibition of PC-3ML cell invasion	53%	25 μM, 24 h	[3]
Inhibition of MDA-MB-231 cell invasion	88%	25 μM, 24 h	[3]
Suppression of secreted CTSL activity (PC-3ML)	94%	25 μM, 24 h	[3]
Suppression of secreted CTSL activity (MDA-MB-231)	92%	25 μM, 24 h	[3]

Signaling Pathways

Cathepsin L is implicated in various signaling pathways that promote tumor progression, invasion, and metastasis. By inhibiting cathepsin L, **KGP94** can modulate these pathways.



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Caption: Role of Cathepsin L in cancer and its inhibition by **KGP94**.

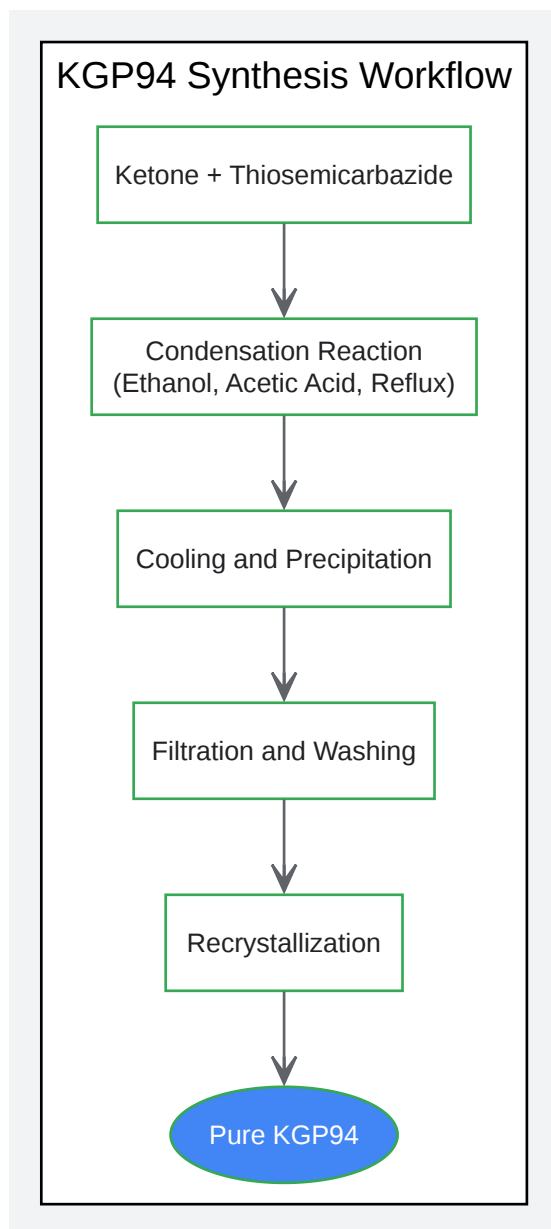
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **KGP94**.

Synthesis of **KGP94**

KGP94 is synthesized via a condensation reaction between (3-bromophenyl)(3-hydroxyphenyl)methanone and thiosemicarbazide. A general procedure is as follows:

- Dissolve (3-bromophenyl)(3-hydroxyphenyl)methanone in a suitable solvent such as ethanol or methanol.
- Add an equimolar amount of thiosemicarbazide to the solution.
- Add a catalytic amount of a weak acid (e.g., acetic acid).
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
- Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
- The crude product can be further purified by recrystallization.



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